![molecular formula C23H18N6O2S B2824652 (E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 587013-10-3](/img/structure/B2824652.png)
(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline derivatives are a class of compounds that have been studied for their diverse pharmacological and biological properties . They show activities such as antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV agents, anti-inflammatory, and analgesic .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For instance, N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can vary greatly depending on the specific compound. For example, water-soluble zinc (ii) complexes of (E)-N-(pyridin-2-ylmethylene)arylamines have been reported .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Scientific Research Applications
Synthesis and Characterization of Quinoxaline Derivatives
Quinoxalines are known for their unique and versatile pharmacological applications. They are synthesized through various methods, including oxidative cyclization, and characterized extensively using techniques such as NMR, MS, IR, UV–vis, and X-ray techniques. Computational studies complement these characterizations to understand their electronic and structural properties (Faizi et al., 2018).
Applications in Sensing and Catalysis
Quinoxaline derivatives serve as colorimetric and fluorescence chemosensors for ions like Zn2+. These compounds exhibit sensitive, ratiometric, and colorimetric fluorescence selectivity, allowing for the visual detection of metal ions in various media. Such applications highlight the potential for quinoxaline derivatives in environmental monitoring and analytical chemistry (Zhang et al., 2013).
Catalytic Behaviors and Synthesis of Functional Materials
The catalytic behaviors of quinoxaline derivatives toward reactions like ethylene oligomerization and polymerization indicate their utility in material science and industrial chemistry. These findings suggest the potential for developing new catalytic systems and functional materials based on quinoxaline structures (Sun et al., 2007).
Fluorescent Properties and Photodynamic Therapy
Certain quinoxaline derivatives exhibit fluorescent properties, making them suitable for applications in bioimaging and sensors. Moreover, their photophysical properties have been explored for uses in photodynamic therapy, a treatment method that employs light-activated compounds to target and destroy cancer cells (Zhu et al., 2019).
Drug Discovery and Anticancer Activities
Quinoxalines form a crucial scaffold in drug discovery, especially for designing anticancer agents. Their synthetic versatility allows for generating a wide array of derivatives with potent biological activities. Research into quinoxaline analogs has identified compounds with mechanisms of action that include inhibition of kinases, DNA repair, and tubulin polymerization, highlighting their potential in cancer therapy (Solomon & Lee, 2011).
Mechanism of Action
The mechanism of action of quinoxaline derivatives can vary depending on their specific structure and the biological system they interact with. For example, some quinoxaline derivatives have been found to interact with DNA, thereby inhibiting gene transcription required for the biological activity of cells .
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-9-11-17(12-10-15)32(30,31)21-20-23(28-19-8-3-2-7-18(19)27-20)29(22(21)24)26-14-16-6-4-5-13-25-16/h2-14H,24H2,1H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPQHWUFXWWWNI-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)
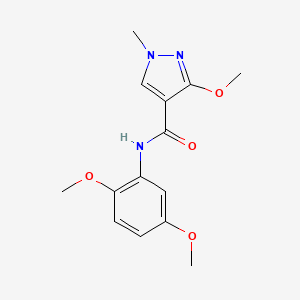
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824571.png)
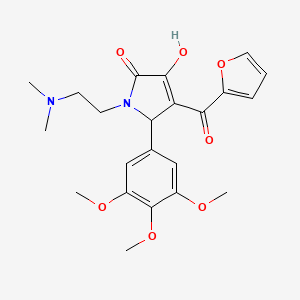

![Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B2824578.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)
![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)

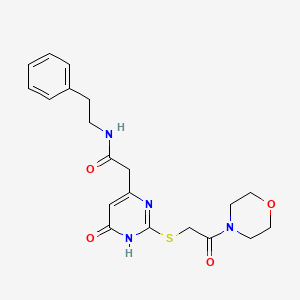
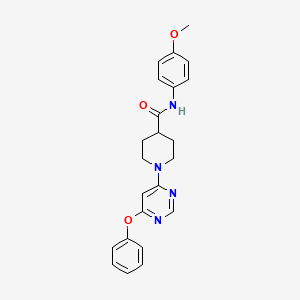
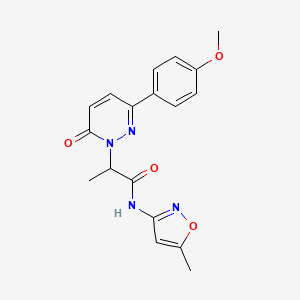
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)

